4,5-Dihydro-1H-pyrazol-1-ylcarbamodithioic acid
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Overview
Description
(4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is a heterocyclic compound that features a pyrazole ring fused with a carbodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various functionalization reactions .
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its biological activities. It exhibits antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is used in the synthesis of materials with specific properties, such as luminescent materials and corrosion inhibitors .
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity and biological activities.
Carbodithioic acid derivatives: Compounds with the carbodithioic acid moiety also show comparable properties in terms of reactivity and applications.
Uniqueness
(4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is unique due to the combination of the pyrazole ring and carbodithioic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
62103-70-2 |
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Molecular Formula |
C4H7N3S2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
3,4-dihydropyrazol-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C4H7N3S2/c8-4(9)6-7-3-1-2-5-7/h2H,1,3H2,(H2,6,8,9) |
InChI Key |
TZLXFLNGKBRXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1)NC(=S)S |
Origin of Product |
United States |
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